YG1702 Demonstrates ALDH18A1 Target Specificity vs. Broad ALDH Family Inhibitors
YG1702 was identified as an ALDH18A1-specific inhibitor through molecular docking and screening, distinguishing it from broader ALDH family inhibitors that lack isozyme selectivity [1]. The compound exhibits high-affinity physical interaction with ALDH18A1 recombinant protein and inhibits its enzymatic activity [1].
| Evidence Dimension | Target specificity for ALDH18A1 |
|---|---|
| Target Compound Data | High-affinity binding to ALDH18A1, confirmed physical interaction |
| Comparator Or Baseline | Broad-spectrum ALDH inhibitors (e.g., disulfiram, DEAB) which inhibit multiple ALDH isozymes |
| Quantified Difference | Isozyme selectivity (ALDH18A1-specific) vs. pan-ALDH inhibition profile |
| Conditions | Molecular docking and recombinant protein binding assays as described in Sci Transl Med 2020 |
Why This Matters
ALDH18A1-specific inhibition minimizes confounding off-target effects on other ALDH family members, enabling cleaner mechanistic interpretation of neuroblastoma biology.
- [1] Guo YF, Duan JJ, Wang J, Li L, et al. Inhibition of the ALDH18A1-MYCN positive feedback loop attenuates MYCN-amplified neuroblastoma growth. Sci Transl Med. 2020 Feb 19;12(531):eaax8694. PMID: 32075946 View Source
